

2,3-Difluoro-4-methylaniline CAS number and molecular structure

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methylaniline

Cat. No.: B1318772

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A Technical Guide to 2,3-Difluoro-4-methylaniline

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,3-Difluoro-4-methylaniline**, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on the aniline scaffold imparts unique chemical properties that are highly sought after in the design of novel bioactive molecules.

Core Compound Identification

- Compound Name: **2,3-Difluoro-4-methylaniline**
- CAS Number: 886503-79-3[1]
- Molecular Formula: $C_7H_7F_2N$ [1][2]
- Molecular Weight: 143.13 g/mol [1]

Molecular Structure

The structure of **2,3-Difluoro-4-methylaniline** consists of a benzene ring substituted with two adjacent fluorine atoms, an amino group, and a methyl group.

- SMILES:CC1=C(C(=C(C=C1)N)F)F[2]
- InChI:InChI=1S/C7H7F2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3[2]
- InChIKey:HMDHQYKNBZEFTH-UHFFFAOYSA-N[2]

Physicochemical and Computational Data

The following table summarizes key quantitative data for **2,3-Difluoro-4-methylaniline**. This information is crucial for predicting its behavior in various chemical and biological systems.

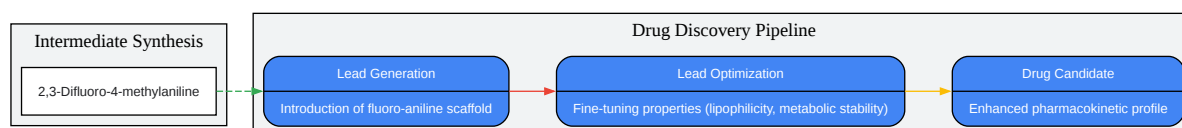
Property	Value	Source
Molecular Formula	C ₇ H ₇ F ₂ N	[1][2]
Molecular Weight	143.13 g/mol	[1]
Monoisotopic Mass	143.05466 Da	[2]
XlogP (Predicted)	1.8	[2]
Hydrogen Bond Donors	1	ChemScene
Hydrogen Bond Acceptors	1	ChemScene
Rotatable Bonds	0	ChemScene
Topological Polar Surface Area (TPSA)	26.02 Å ²	ChemScene
Boiling Point (Predicted)	202.3 ± 35.0 °C	[3]
Density (Predicted)	1.229 ± 0.06 g/cm ³	[3]

Role in Medicinal Chemistry and Drug Development

Fluorinated organic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5]

Difluoroaniline derivatives, including **2,3-Difluoro-4-methylaniline**, serve as versatile building blocks for the synthesis of complex, biologically active compounds.[6] They are key

intermediates used to introduce the fluorinated aniline motif into larger molecular scaffolds, a common strategy to enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[5][7] The amino group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, N-alkylation, and participation in cross-coupling reactions, enabling the construction of diverse chemical libraries for high-throughput screening.



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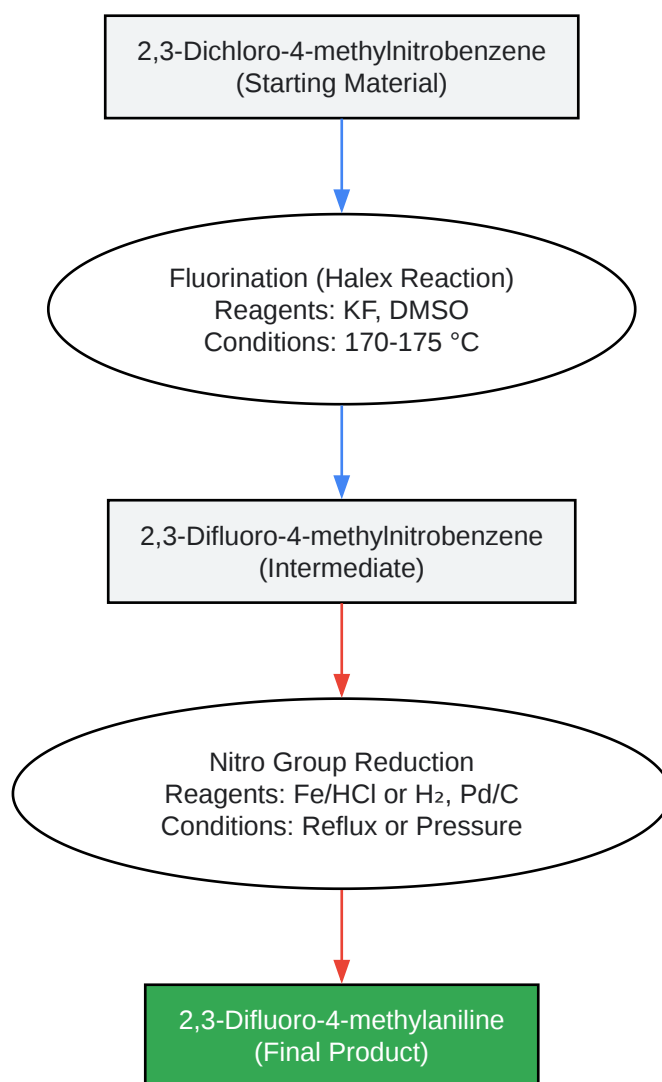
Caption: Role of **2,3-Difluoro-4-methylaniline** in the drug discovery process.

Experimental Protocols: Synthesis

While a specific, peer-reviewed synthesis for **2,3-Difluoro-4-methylaniline** is not readily available in the provided search results, a general and representative synthetic pathway can be proposed based on established methods for analogous compounds like 2,3-difluoroaniline.[8][9] The following protocol is a hypothetical but chemically sound approach.

Representative Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a readily available substituted nitrotoluene. The key transformations involve nucleophilic aromatic substitution (S_NAr) to introduce the fluorine atoms, followed by the reduction of the nitro group to an amine.



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Caption: A plausible synthetic workflow for **2,3-Difluoro-4-methylaniline**.

Detailed Methodologies (Exemplary)

Step 1: Fluorination of 2,3-Dichloro-4-methylnitrobenzene This step is based on the Halex (halogen exchange) reaction, a common method for introducing fluorine into aromatic rings.

- To a 500 mL four-neck flask equipped with a mechanical stirrer and thermometer, add 2,3-dichloro-4-methylnitrobenzene (1.0 mol), anhydrous potassium fluoride (KF, 2.4 mol), and dimethyl sulfoxide (DMSO) (200 g).[8]

- Heat the reaction mixture to 170-175 °C and maintain this temperature for 8 hours with vigorous stirring.[8]
- Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to approximately 50 °C.
- Filter the reaction mixture and wash the filter cake with toluene.
- Combine the filtrates and recover the solvent via distillation.
- The crude product, 2,3-difluoro-4-methylnitrobenzene, is then purified by vacuum distillation. [8]

Step 2: Reduction to **2,3-Difluoro-4-methylaniline** The reduction of the nitro group is a standard transformation in organic synthesis.

- In a reaction vessel, suspend the 2,3-difluoro-4-methylnitrobenzene intermediate (1.0 mol) in a mixture of ethanol and water.
- Add iron powder (Fe, 3.0 mol) and a catalytic amount of concentrated hydrochloric acid (HCl).
- Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
- Cool the reaction, make it basic with an aqueous solution of sodium carbonate, and filter through celite to remove the iron salts.
- Extract the filtrate with an organic solvent such as ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2,3-Difluoro-4-methylaniline**.
- Further purification can be achieved by column chromatography or distillation.

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